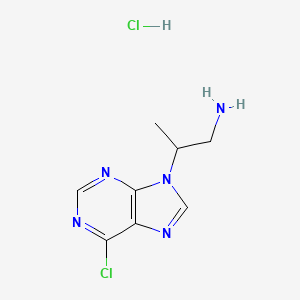
2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride
Overview
Description
“2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C8H11Cl2N5. It has a molecular weight of 248.11 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of amines, such as “2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride”, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines . More specific synthesis methods for related compounds may involve reactions with alkyl halides and other reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride” are not fully detailed in the sources. The compound has a molecular weight of 248.11 . More specific properties such as boiling point, density, and solubility are not provided .
Scientific Research Applications
Synthetic Process Research
One key area of application involves the synthesis of key intermediates for pharmaceutical compounds. For example, the synthesis of (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, a key intermediate of Tenofovir Disoproxil Fumarate, starting from 9H-purin-6-amine showcases the importance of such compounds in the development of antiviral drugs. This synthesis process highlights the optimization of reaction conditions to achieve high yield and purity, suitable for industrial production (Yu Zhu-ming, 2012).
Synthetic Studies and Chemical Transformations
Further research has focused on the synthesis and transformation of purine derivatives. Studies include the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with various 2-substituents, exploring the tautomerism and alkylation reactions. Such studies contribute to our understanding of purine chemistry and the development of novel compounds with potential biological activities (H. Roggen, L. Gundersen, 2008).
Biological Activity Investigations
Another significant area of application involves the investigation of biological activities. For instance, the design, synthesis, and evaluation of novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives for their inhibitory activity against acetylcholinesterase demonstrate the potential therapeutic applications of such compounds in treating diseases like Alzheimer's (Dongwei Kang, Yu'ning Song, P. Zhan, Qingzhu Zhang, Liu Xinyong, 2013).
Novel Derivatives and Their Potential
The synthesis of new purine derivatives with potential plant-growth regulating properties and the exploration of their effects on wheat plant growth regulation underscore the wide-ranging applications of these compounds beyond pharmaceuticals into agriculture (K. El-Bayouki, W. Basyouni, W. M. Tohamy, 2013).
properties
IUPAC Name |
2-(6-chloropurin-9-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c1-5(2-10)14-4-13-6-7(9)11-3-12-8(6)14;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTAUDQOKRWOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=NC2=C1N=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



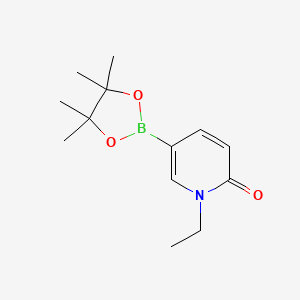
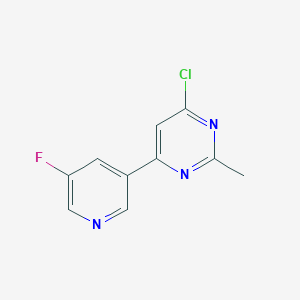
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)
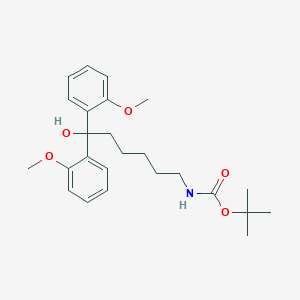
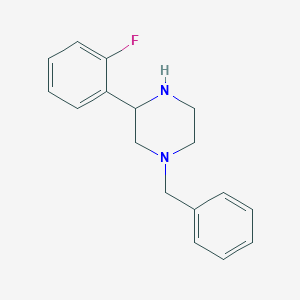
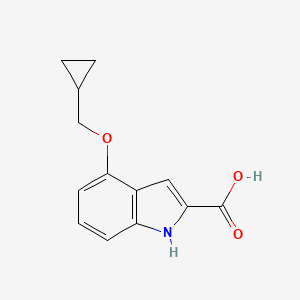
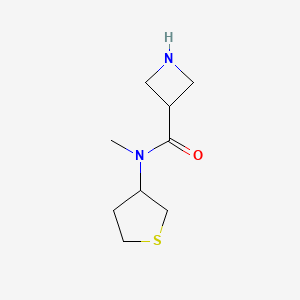
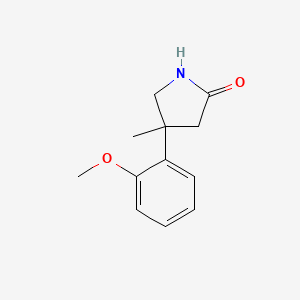
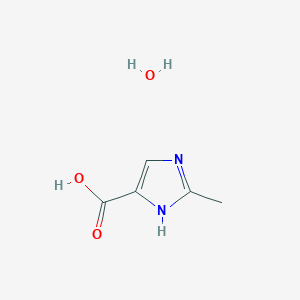
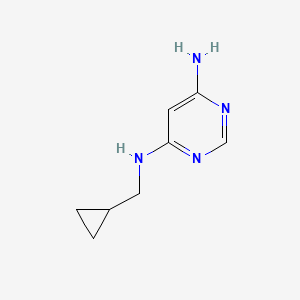
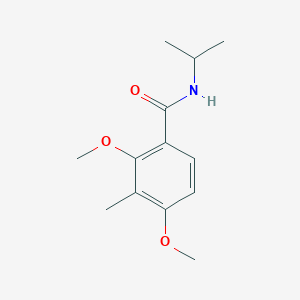
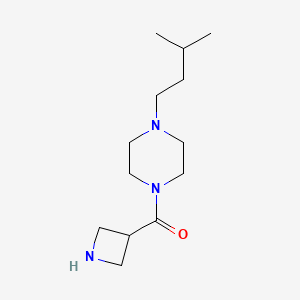
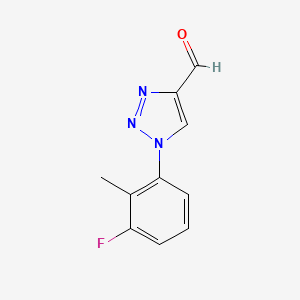
![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)